- Method for preparing 3-hydroxypiperidine and derivative and intermediate thereof, China, , ,

Cas no 95798-22-4 (Benzyl 3-hydroxypiperidine-1-carboxylate)

95798-22-4 structure

Nome del prodotto:Benzyl 3-hydroxypiperidine-1-carboxylate

Numero CAS:95798-22-4

MF:C13H17NO3

MW:235.278983831406

MDL:MFCD03839903

CID:61809

Benzyl 3-hydroxypiperidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- N-Cbz-3-Hydroxypiperidine

- Benzyl 3-hydroxypiperidine-1-carboxylate

- Benzyl 3-hydroxytetrahydro-1(2H)-pyridinecarboxylate

- 1-benzyloxycarbonyl-3-hydroxypiperidine

- 1-benzyloxycarbonylpiperidine-3-ol

- 1-cbz-3-hydroxy-piperidine

- 1-N-Cbz-3-hydroxy-piperidine

- 3-(1-benzyloxycarbonyl)piperidinol

- 3-hydroxy-piperidine-1-carboxylic acid benzyl ester

- N-benzyloxycarbonyl-3-hydroxypiperidine

- N-Cbz-piperidin-3-ol

- 1-cbz-3-hydroxypiperidine

- NDGWBAFATMSBHZ-UHFFFAOYSA-N

- 1-PIPERIDINECARBOXYLIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER

- (S)-1-CBZ-3-HYDROXYPIPERIdine

- 1-n-cbz-3-hydroxy piperidine

- KS

- Phenylmethyl 3-hydroxy-1-piperidinecarboxylate (ACI)

-

- MDL: MFCD03839903

- Inchi: 1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2

- Chiave InChI: NDGWBAFATMSBHZ-UHFFFAOYSA-N

- Sorrisi: O=C(N1CC(O)CCC1)OCC1C=CC=CC=1

Proprietà calcolate

- Massa esatta: 235.12100

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 17

- Conta legami ruotabili: 3

- Complessità: 251

- Superficie polare topologica: 49.8

Proprietà sperimentali

- Colore/forma: Pale-yellow to Yellow-brown Liquid

- Punto di ebollizione: 384.9°C at 760 mmHg

- PSA: 49.77000

- LogP: 1.71780

Benzyl 3-hydroxypiperidine-1-carboxylate Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315-H319-H335

- Dichiarazione di avvertimento: P261;P280;P301+P312;P302+P352;P305+P351+P338

- Condizioni di conservazione:Sealed in dry,2-8°C

Benzyl 3-hydroxypiperidine-1-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | B297058-500mg |

Benzyl 3-Hydroxypiperidine-1-carboxylate |

95798-22-4 | 500mg |

$ 80.00 | 2022-06-07 | ||

| Chemenu | CM116659-100g |

N-Cbz-3-hydroxypiperidine |

95798-22-4 | 96% | 100g |

$120 | 2024-07-18 | |

| Key Organics Ltd | FS-2293-5MG |

1-N-Cbz-3-Hydroxy-piperidine |

95798-22-4 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D957408-100g |

Benzyl 3-hydroxypiperidine-1-carboxylate |

95798-22-4 | 98% | 100g |

$110 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052284-10g |

Benzyl 3-hydroxypiperidine-1-carboxylate |

95798-22-4 | 98% | 10g |

¥105.00 | 2024-04-23 | |

| Key Organics Ltd | FS-2293-10MG |

1-N-Cbz-3-Hydroxy-piperidine |

95798-22-4 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00791-50G |

benzyl 3-hydroxypiperidine-1-carboxylate |

95798-22-4 | 97% | 50g |

¥ 3,062.00 | 2023-04-12 | |

| Key Organics Ltd | FS-2293-5G |

1-N-Cbz-3-Hydroxy-piperidine |

95798-22-4 | >95% | 5g |

£80.00 | 2025-02-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842767-5g |

Benzyl 3-hydroxypiperidine-1-carboxylate |

95798-22-4 | 96% | 5g |

238.50 | 2021-05-17 | |

| AstaTech | 58144-100/G |

1-N-CBZ-3-HYDROXY-PIPERIDINE |

95798-22-4 | 97% | 100g |

$246 | 2023-09-16 |

Benzyl 3-hydroxypiperidine-1-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 10 - 15 °C; 2 h, 15 °C; 15 °C → 50 °C; 4 h, 40 - 50 °C; 50 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; overnight, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Solvents: Water ; 10 - 25 °C; overnight, 10 - 25 °C

Riferimento

- preparation method of multi-chiral nitrogen substituted piperidinol derivatives, China, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; < 15 °C; 3 h, < 15 °C

Riferimento

- Preparation of heterocyclyl-substituted piperazines for the prevention or treatment of a disease mediated by the binding of adhesion molecules to GPIIb/IIIa, United States, , ,

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Lipase-catalyzed practical synthesis of (R)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione and related compounds, Bulletin of the Chemical Society of Japan, 1996, 69(1), 207-15

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Preparation of quinolizinonecarboxylates and analogs as antibacterials, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Sodium borohydride

Riferimento

- Stereo-complementary bioreduction of saturated N-heterocyclic ketones, Process Biochemistry (Oxford, 2017, 56, 90-97

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Preparation of quinolizinone- and pyridopyrimidinonecarboxylates as antibacterials, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Solvents: Dichloromethane ; rt → 0 °C

1.2 Reagents: Triethylamine ; 0 °C

1.3 30 min, 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt

1.2 Reagents: Triethylamine ; 0 °C

1.3 30 min, 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 °C → rt

Riferimento

- Exploration of a New Type of Antimalarial Compounds Based on Febrifugine, Journal of Medicinal Chemistry, 2006, 49(15), 4698-4706

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Preparation of oxazolylalkyl piperidinecarboxylates as peroxisome proliferator-activated receptor (PPAR) α/γ agonists for the treatment of diabetes, Japan, , ,

Synthetic Routes 10

Condizioni di reazione

Riferimento

- Preparation of arylalkylamines as calcium-sensing receptor (CaSR) activators, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: (OC-6-53)-[[N(R),1R]-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-N-[[… Solvents: 1-Propanol ; 8 - 12 atm, rt

Riferimento

- Preparation methods of chiral spiro phosphine-nitrogen-phosphine tridentate ligand and iridium catalyst, application in asymmetric catalytic hydrogenation of carbonyl compound, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Riferimento

- Novel urethane-containing aminosteroid compounds, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran , Water ; rt; 5 h, rt

Riferimento

- Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condizioni di reazione

Riferimento

- Preparation of heterocyclic compounds as platelet aggregation inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione

Riferimento

- Azaspiro quinolone and naphthyridone antibacterial agents, United States, , ,

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2.5 h, 0 °C; 30 min, 0 °C; 16 h, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt

Riferimento

- Preparation of pyrazole compounds as BTK (Bruton's tyrosine kinase) inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; rt → 5 °C; 4 h, rt

Riferimento

- Synthesis and Antibacterial Activity of Ketolides (6-O-Methyl-3-oxoerythromycin Derivatives): A New Class of Antibacterials Highly Potent Against Macrolide-Resistant and -Susceptible Respiratory Pathogens, Journal of Medicinal Chemistry, 1998, 41(21), 4080-4100

Synthetic Routes 18

Condizioni di reazione

Riferimento

- A convenient synthesis of functionalized 8- and 9-aza-1-oxaspiro[5.5]undecanes, Journal of Heterocyclic Chemistry, 1995, 32(6), 1843-5

Benzyl 3-hydroxypiperidine-1-carboxylate Raw materials

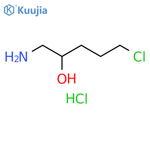

- 2-Pentanol, 1-amino-5-chloro-, hydrochloride (1:1)

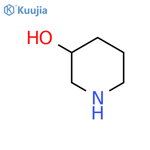

- 3-Hydroxypiperidine hydrochloride

- piperidin-3-ol

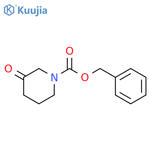

- Benzyl 3-oxopiperidine-1-carboxylate

Benzyl 3-hydroxypiperidine-1-carboxylate Preparation Products

Benzyl 3-hydroxypiperidine-1-carboxylate Letteratura correlata

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

95798-22-4 (Benzyl 3-hydroxypiperidine-1-carboxylate) Prodotti correlati

- 95798-23-5(Benzyl 4-hydroxypiperidine-1-carboxylate)

- 95656-88-5(Benzyl 3-hydroxypyrrolidine-1-carboxylate)

- 648418-25-1(Benzyl 4-hydroxyazepane-1-carboxylate)

- 2034586-91-7(N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]ethanediamide)

- 1005299-31-9(4-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide)

- 2137462-26-9(5-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid)

- 1164501-12-5(ethyl 2-{(1Z)-2-cyano-2-phenyleth-1-en-1-ylamino}acetate)

- 2287287-28-7(2-Thiazoleacetic acid, α-methyl-, potassium salt (1:1))

- 161431-58-9(1-(Trifluoromethyl)naphthalen-2-amine)

- 1550999-10-4(1-(5-(Tert-Butyl)-1H-indol-3-yl)ethanol)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:95798-22-4)Benzyl 3-hydroxypiperidine-1-carboxylate

Purezza:99%

Quantità:50.0g

Prezzo ($):377.0